molecular formula C11H14ClN3 B11881459 4-Hydrazino-6-ethylquinoline hydrochloride CAS No. 1170599-72-0

4-Hydrazino-6-ethylquinoline hydrochloride

Cat. No.: B11881459
CAS No.: 1170599-72-0
M. Wt: 223.70 g/mol
InChI Key: MTFUQQQWJATNLW-UHFFFAOYSA-N
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Description

4-Hydrazino-6-ethylquinoline hydrochloride is a chemical compound with the molecular formula C11H14ClN3. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a hydrazino group attached to a quinoline ring, making it a valuable tool in various scientific applications.

Preparation Methods

The synthesis of 4-Hydrazino-6-ethylquinoline hydrochloride involves several steps. One common method includes the reaction of 6-ethylquinoline with hydrazine hydrate under specific conditions. The reaction typically takes place in the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Hydrazino-6-ethylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the hydrazino group, leading to the formation of amine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydrazino-6-ethylquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydrazino-6-ethylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a useful tool in studying enzyme functions and developing new drugs .

Comparison with Similar Compounds

4-Hydrazino-6-ethylquinoline hydrochloride can be compared with other quinoline derivatives, such as:

    4-Aminoquinoline: Known for its antimalarial properties.

    6-Ethylquinoline: A precursor in the synthesis of various quinoline derivatives.

    4-Hydroxyquinoline: Used in the synthesis of pharmaceuticals and dyes.

The uniqueness of this compound lies in its hydrazino group, which provides distinct reactivity and applications compared to other quinoline derivatives .

Properties

CAS No.

1170599-72-0

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

(6-ethylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-2-8-3-4-10-9(7-8)11(14-12)5-6-13-10;/h3-7H,2,12H2,1H3,(H,13,14);1H

InChI Key

MTFUQQQWJATNLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CN=C2C=C1)NN.Cl

Origin of Product

United States

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